molecular formula C21H23N3O4 B6478479 4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-6,7-dimethoxyquinazoline CAS No. 926926-11-6

4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-6,7-dimethoxyquinazoline

Cat. No.: B6478479
CAS No.: 926926-11-6
M. Wt: 381.4 g/mol
InChI Key: ZPDIQADAVSBMLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-6,7-dimethoxyquinazoline is a heterocyclic compound featuring a quinazoline core substituted with two 6,7-dimethoxy groups. Attached at the 4-position of the quinazoline is a 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (THIQ) moiety. This dual substitution of methoxy groups on both aromatic systems enhances lipophilicity and may influence receptor binding or metabolic stability.

Properties

IUPAC Name

4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-6,7-dimethoxyquinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4/c1-25-17-7-13-5-6-24(11-14(13)8-18(17)26-2)21-15-9-19(27-3)20(28-4)10-16(15)22-12-23-21/h7-10,12H,5-6,11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPDIQADAVSBMLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)C3=NC=NC4=CC(=C(C=C43)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-6,7-dimethoxyquinazoline typically involves multi-step organic reactions. One common approach is the condensation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline with a suitable quinazoline derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities of the compound with consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-6,7-dimethoxyquinazoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinazoline derivatives with different oxidation states.

    Reduction: Reduction reactions can yield tetrahydroquinazoline derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are used under specific conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce tetrahydroquinazoline derivatives.

Scientific Research Applications

4-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-6,7-dimethoxyquinazoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-6,7-dimethoxyquinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biological pathways by binding to active sites or altering the conformation of target proteins, thereby influencing cellular processes.

Comparison with Similar Compounds

Structural and Functional Overview

The compound’s uniqueness lies in its quinazoline-THIQ hybrid structure, distinguishing it from other tetrahydroisoquinoline or quinazoline derivatives. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison
Compound Name/Structure Core Structure Substituents Biological Activity Target/Mechanism References
4-(6,7-Dimethoxy-THIQ-2-yl)-6,7-DMQ Quinazoline + THIQ 6,7-Dimethoxy on both rings Underexplored Potential kinase/DNA interaction
WHI-P154 (4-(3'-Bromo-4'-hydroxyphenyl)-6,7-DMQ) Quinazoline Bromophenylamino group Cytotoxic (glioblastoma) EGF-R targeting via conjugation
Benzofuran-THIQ derivatives Benzofuran + THIQ 6,7-Dimethoxy on THIQ, aryl groups α2C-Adrenergic receptor antagonism Adrenergic receptors
BCRP inhibitor (THIQ-benzoate) THIQ + benzoate Quinoline-carbonylamino, methoxy BCRP inhibition Breast cancer resistance protein
Orexin-1 antagonists (e.g., Compound 50) THIQ + acetamide Hexylcarbamoyl, benzyl groups Orexin-1 receptor antagonism Neurotransmitter regulation

Key Research Findings and Structure-Activity Relationships (SAR)

Role of Methoxy Groups :

  • The 6,7-dimethoxy substitution on both quinazoline and THIQ rings (target compound) likely enhances lipophilicity , improving blood-brain barrier penetration compared to hydroxylated analogs (e.g., WHI-P154). However, this may reduce aqueous solubility .
  • In benzofuran-THIQ derivatives (), methoxy groups on THIQ were critical for α2C-adrenergic receptor selectivity, suggesting similar substituents in the target compound could influence receptor binding .

Core Heterocycle Impact :

  • Quinazoline-based compounds (e.g., WHI-P154) exhibit cytotoxicity via kinase inhibition or DNA intercalation. The target compound’s quinazoline-THIQ hybrid may combine these mechanisms with receptor modulation .
  • Benzofuran or benzoate cores () show divergent targeting (adrenergic receptors vs. BCRP), highlighting how core structure dictates biological pathways .

Substituent Flexibility :

  • THIQ-linked acetamide derivatives () achieved orexin-1 receptor antagonism through N-benzyl and alkylcarbamoyl groups. The target compound’s lack of flexible side chains may limit similar receptor engagement but could improve metabolic stability .

Conjugation Strategies :

  • WHI-P154’s EGF conjugation amplified glioblastoma cell specificity 200-fold, demonstrating the importance of targeting moieties. The target compound’s THIQ group could serve as a scaffold for similar conjugates .

Pharmacokinetic and Pharmacodynamic Considerations

  • Metabolic Stability : THIQ derivatives (e.g., BCRP inhibitor in ) resist rapid oxidation due to tetrahydro ring saturation, suggesting the target compound may have favorable pharmacokinetics .
  • Receptor Selectivity : Benzofuran-THIQ analogs () showed α2C-AR selectivity over α2A/α2B subtypes, implying that the target compound’s quinazoline core might shift selectivity toward kinases or other receptors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.